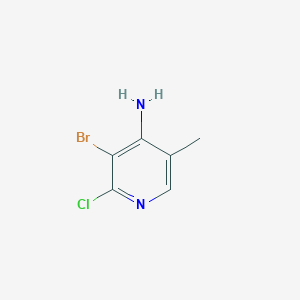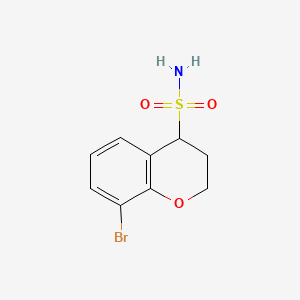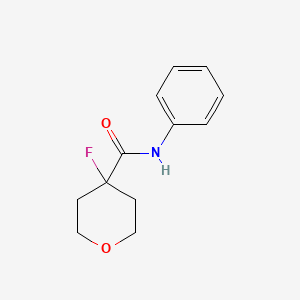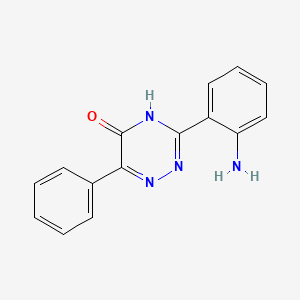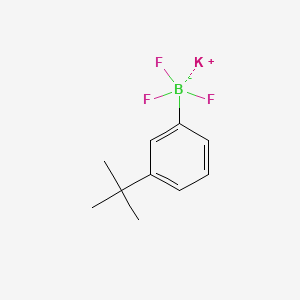
Potassium (3-tert-butylphenyl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (3-tert-butylphenyl)trifluoroboranuide is a specialized organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable and resistant to moisture and air, which is advantageous for its use in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-tert-butylphenyl)trifluoroboranuide can be synthesized through the reaction of 3-tert-butylphenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolving 3-tert-butylphenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and washing with cold water .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-tert-butylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted organoboron compounds
Scientific Research Applications
Potassium (3-tert-butylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of potassium (3-tert-butylphenyl)trifluoroboranuide in cross-coupling reactions involves the formation of a boronate complex with a palladium catalyst. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent for these reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroboranuide
- Potassium 4-tert-butylphenyltrifluoroboranuide
- Potassium 2-tert-butylphenyltrifluoroboranuide
Uniqueness
Potassium (3-tert-butylphenyl)trifluoroboranuide is unique due to the presence of the tert-butyl group at the meta position, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Properties
Molecular Formula |
C10H13BF3K |
|---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
potassium;(3-tert-butylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-5-4-6-9(7-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
VDUDQGIOLOGWAG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B13456966.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[4.5]decane-7-carboxylicacid](/img/structure/B13456968.png)
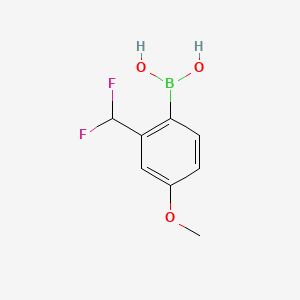

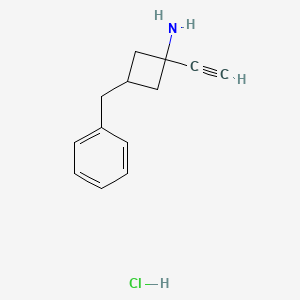
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)
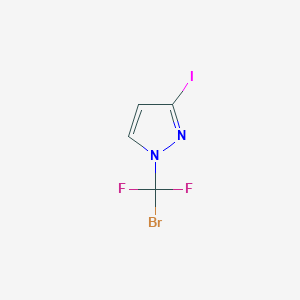
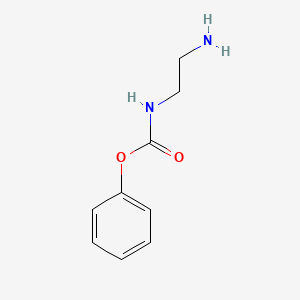
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
